5-methyl-2-nitro-N-(propan-2-yl)aniline

Description

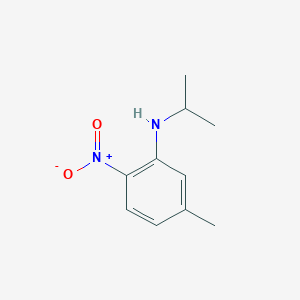

5-Methyl-2-nitro-N-(propan-2-yl)aniline is a nitro-substituted aniline derivative with a methyl group at position 5 and an isopropyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₃N₂O₂ (calculated molecular weight: 193.22 g/mol).

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-methyl-2-nitro-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-9-6-8(3)4-5-10(9)12(13)14/h4-7,11H,1-3H3 |

InChI Key |

BDEBTWADHBUCSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-nitro-N-(propan-2-yl)aniline typically involves nitration and reduction reactions. One common method is the nitration of 5-methyl-2-nitroaniline, followed by the introduction of the isopropyl group through alkylation. The nitration process involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid. The alkylation step can be achieved using isopropyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of N-Isopropyl-5-methyl-2-aminobenzene.

Reduction: Formation of N-Isopropyl-5-methyl-2-aminobenzene.

Substitution: Formation of various substituted anilines depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Synthesis Building Block

5-Methyl-2-nitro-N-(propan-2-yl)aniline serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Reduction | Nitro group reduction to amine | 5-Methyl-2-amino-N-(propan-2-yl)aniline |

| Cross-Coupling | Formation of carbon-carbon bonds | Various aryl or alkyl derivatives |

| Functionalization | Introduction of additional functional groups | Modified anilines |

2. Medicinal Chemistry: Therapeutic Potential

Research indicates that compounds structurally related to this compound exhibit promising biological activities. Its potential therapeutic properties include:

- Anticancer Activity: Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study reported IC50 values for several derivatives against different cancer types.

Table 2: Cytotoxicity Data for Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | MCF-7 (breast cancer) | 8.3 |

| This compound derivative B | HCT116 (colon cancer) | 5.0 |

| This compound derivative C | HeLa (cervical cancer) | 6.7 |

These findings suggest that modifications to the structure can enhance anticancer activity, making it a candidate for further drug development.

3. Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties allow it to serve as:

- Catalysts: It can facilitate various chemical reactions, enhancing reaction rates and yields.

- Dyes and Pigments: Due to its aromatic structure, it may be employed in synthesizing dyes with specific color properties.

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of several derivatives of this compound using MTT assays across different cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer cells.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized a series of derivatives from this compound by modifying the nitro group and substituents on the aromatic ring. These derivatives were screened for biological activity, revealing enhanced potency against specific targets compared to the parent compound.

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related nitroanilines with variations in substituent positions, N-substituents, and electronic properties (Table 1).

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

Substituents significantly influence solubility, melting points, and reactivity (Table 2).

Table 2: Comparative Physicochemical Properties

Electronic and Steric Effects

Electron-Donating vs. Withdrawing Groups :

- The methyl group at C5 in the target compound donates electrons via inductive effects, slightly reducing the electron-withdrawing impact of the nitro group. This contrasts with 2-fluoro-5-nitro-N-(propan-2-yl)aniline , where fluorine’s strong electron-withdrawing nature amplifies nitro’s electrophilic character .

- Piperazinyl and sulfonyl groups (e.g., ) introduce polar moieties, enhancing solubility but complicating synthetic routes due to steric and electronic effects.

- Allyl () and benzyl () groups introduce π-systems for conjugation or further functionalization.

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-2-nitro-N-(propan-2-yl)aniline in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential nitration and alkylation.

- Step 1: Nitration of a methyl-substituted aniline precursor (e.g., 5-methylaniline) under controlled conditions to introduce the nitro group at the 2-position. Nitrating agents like HNO₃/H₂SO₄ are used, with temperature maintained below 50°C to avoid over-nitration .

- Step 2: N-alkylation with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at reflux. Steric hindrance from the methyl and nitro groups may necessitate extended reaction times . Key Considerations:

- Monitor regioselectivity via TLC and HPLC to confirm product purity.

- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

| Reaction Step | Reagents/Conditions | Key Challenges | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, <50°C | Regioselectivity | |

| Alkylation | Isopropyl halide, K₂CO₃, DMF | Steric hindrance |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR: Expect aromatic protons as doublets or triplets (δ 6.5–8.0 ppm). The isopropyl group shows a septet (δ 1.2–1.4 ppm, CH) and doublets (δ 1.2–1.3 ppm, CH₃) .

- ¹³C NMR: Nitro group deshields adjacent carbons (~150 ppm for C-NO₂). Isopropyl carbons appear at ~22–25 ppm (CH₃) and ~28–30 ppm (CH) .

- IR: Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). N-H stretch (~3350 cm⁻¹) confirms secondary amine .

- Mass Spectrometry: Molecular ion peak at m/z 194 (C₁₀H₁₃N₂O₂⁺) with fragmentation patterns reflecting loss of NO₂ (46 amu) and isopropyl groups .

Q. What safety precautions are necessary when handling this compound, and how should it be stored?

Methodological Answer:

- Hazards: Potential skin/eye irritant and respiratory sensitizer (based on structurally similar nitroanilines) .

- Handling: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation.

- Storage: Store in airtight containers at 0–6°C to prevent degradation. Do not expose to light or moisture .

- Spill Management: Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and spectroscopic results when determining the structure of this compound?

Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution refinement to resolve ambiguities in bond lengths/angles. Compare with spectroscopic data (e.g., NMR coupling constants) to validate conformation .

- Hydrogen Bonding Analysis: Investigate N-H···O interactions in crystal packing (e.g., chain formation) that may influence NMR chemical shifts .

- Case Study: For a related compound, unit cell parameters (a = 8.69 Å, b = 5.47 Å, c = 22.10 Å, β = 101.01°) confirmed a monoclinic system (space group P2₁), aligning with NMR-derived torsion angles .

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| XRD | Space group | P2₁ | |

| NMR | J (H-H) | 6.8–7.2 Hz |

Q. What strategies can be employed to optimize the regioselectivity of nitration in the synthesis of this compound?

Methodological Answer:

- Directing Effects: The methyl group at position 5 directs nitration to position 2 via meta-directing effects. Steric hindrance from the isopropyl group minimizes competing para-substitution .

- Solvent Optimization: Use acetic acid as a solvent to enhance nitronium ion (NO₂⁺) formation, improving yield to >80% .

- Computational Modeling: Perform DFT calculations to predict transition states and verify regioselectivity using Gaussian or ORCA software.

Q. How does steric hindrance from the isopropyl group influence the reactivity and derivatization of this compound?

Methodological Answer:

- Reactivity Limitations: The bulky isopropyl group reduces accessibility for electrophilic substitution (e.g., sulfonation, halogenation).

- Derivatization Workarounds:

- Use microwave-assisted synthesis to overcome kinetic barriers in SN₂ reactions .

- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the aromatic ring without disturbing the isopropyl group .

- Crystallographic Evidence: In a structurally similar compound, the isopropyl group caused a 15° deviation in bond angles vs. non-hindered analogs, impacting molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.